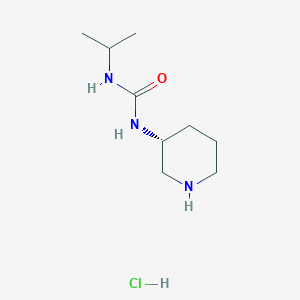

(R)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

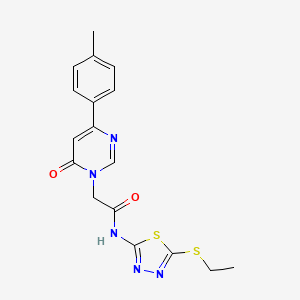

Soluble Epoxide Hydrolase Inhibition : A related compound, 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has been studied for its effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients. It demonstrated efficacy in rodent models of hypertension and dysglycemia, correlating with inhibition of soluble epoxide hydrolase (sEH) activity (Anandan et al., 2011).

Structural Investigation for sEH Inhibition : Another study investigated the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine sEH. These inhibitors showed significant improvements in pharmacokinetic parameters and potency compared to previous inhibitors (Rose et al., 2010).

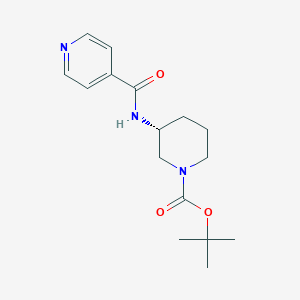

Synthesis for CNS Disorder Treatment : N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with an unsymmetrical urea structure, was synthesized for potential treatment of central nervous system disorders. This compound shares structural similarities with the queried compound (Wei et al., 2016).

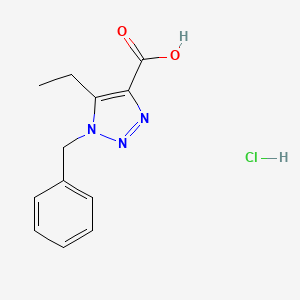

Chemo-enzymatic Synthesis : The synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, utilized a chemo-enzymatic approach. This study highlights the potential for using piperidinyl compounds in complex syntheses (Banoth et al., 2012).

Corrosion Inhibition : Mannich bases containing a piperidinyl group, such as 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, were synthesized and studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into industrial applications of urea derivatives (Jeeva et al., 2015).

Efficient Human sEH Inhibitors : Research on the synthesis of R-adamant-1-yl isocyanates derivatives, including 1-(4-aminopiperidin-1-yl)propan-1-one, led to the development of target-oriented inhibitors of human soluble epoxide hydrolase. These compounds showed inhibitory activity and improved solubility and melting points (Butov et al., 2017).

Safety and Hazards

The safety data sheet for “®-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride” suggests that any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous area. It is recommended to consult a physician and show the safety data sheet .

Propriétés

IUPAC Name |

1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNYKFYNRZJUGA-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N[C@@H]1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)

![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3014738.png)

![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)

![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)

![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)